
DBO-83
Übersicht
Beschreibung
DBO-83 is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities. It binds to nAChRs in rat cortical membranes with a Ki value of 4.1 nM in a radioligand binding assay with the α4β2 nAChR partial agonist and α7 nAChR agonist [3H]cytisine. This compound dose-dependently increases the latency to paw licking in mice in the hot plate test and reduces the number of abdominal constrictions in mice in the acetic acid abdominal constriction test, effects that can be reduced by the nAChR antagonist mecamylamine. This compound also dose-dependently prevents amnesia induced by mecamylamine, the muscarinic receptor antagonist scopolamine, and the nAChR antagonist dihydro-β-erythroidine in mice in the passive avoidance test.
This compound is an agonist of nicotinic acetylcholine receptors (nAChRs) with antinociceptive and anti-amnesic activities.
Wissenschaftliche Forschungsanwendungen
Optimierungsalgorithmen
DBO-83 wurde bei der Entwicklung von Optimierungsalgorithmen eingesetzt, insbesondere des Dungkäfer-Optimierungsalgorithmus (DBO) . Dieser Algorithmus, bekannt für seine starken Optimierungsfähigkeiten und seine schnelle Konvergenz, wurde zur Lösung komplexer realer Probleme eingesetzt. Er hat jedoch bestimmte Einschränkungen, darunter eine unzureichend zufällige Populationsinitialisierung, eine langsame Suchgeschwindigkeit und unzureichende globale Suchfähigkeiten .
Schwarm-Intelligenz
Der DBO-Algorithmus ist eine auf Schwarm-Intelligenz basierende Metaheuristik . Er emuliert verschiedene Lebensverhaltensweisen von Dungkäferpopulationen, wie z. B. das Rollen von Bällen, Tanzen, Futtersuche, Stehlen und Fortpflanzung, und konstruiert so eine neuartige Optimierungsstrategie .
Globale Optimierungsprobleme
Ein Sinh–Cosh-verbesserter DBO-Algorithmus wurde auf globale Optimierungsprobleme angewendet . Durch die Nutzung der Sinh- und Cosh-Funktionen zur Störung der anfänglichen Verteilung von DBO und zum Ausgleichen der Entwicklung von Dungkäfern, die Kugeln rollen, verbessert diese erweiterte Version die Sucheffizienz und die globalen Explorationsfähigkeiten von DBO .
Ingenieuranwendungen
Der DBO-Algorithmus wurde erfolgreich zur Lösung von Ingenieurproblemen eingesetzt, wie z. B. Roboterarm-Design, Druckbehälterproblem und unbemannte Luftfahrzeug (UAV) -Pfadplanung . Er wurde auch zur Lösung komplexer realer Ingenieurprobleme wie z. B. Feder-Dehnungs-/Druckproblemen, Getriebe-Design-Problemen und Schweißbalken-Design-Problemen eingesetzt .
Synthese von Tropan-Alkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst, das Teil der this compound-Struktur ist, bildet den zentralen Kern der Familie der Tropan-Alkaloide . Diese Alkaloide zeigen eine breite Palette interessanter biologischer Aktivitäten, und die Forschung, die auf die stereoselektive Herstellung dieser Grundstruktur ausgerichtet ist, hat weltweit die Aufmerksamkeit vieler Forschungsgruppen auf sich gezogen .
Hochwasserschutz der Reservoirgruppe
Der DBO-Algorithmus wurde durch die Anwendung verschiedener Strategien zur optimalen Planung der Hochwasserschutzmaßnahmen für die Reservoirgruppe verbessert . Dies beinhaltet die Bewältigung von Problemen mit hoher Dimensionalität, Mehrfachrestriktionen, Mehrphasen, Nichtlinearität und der Tatsache, dass das etablierte Modell nicht einfach zu lösen ist .
Wirkmechanismus
Target of Action
DBO-83 primarily targets nicotinic receptors . These receptors are a type of neurotransmitter receptor and play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter involved in a wide range of physiological functions .
Mode of Action
This compound acts as an agonist at nicotinic receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine. It exhibits high affinity for the α4β2 subtype of nicotinic receptors . It lacks appreciable activity at neuromuscular receptors .
Result of Action
This compound exhibits antinociceptive activity , meaning it can reduce sensitivity to painful stimuli . This has been demonstrated in both rat and mouse models of acute and persistent pain . Additionally, this compound has been shown to modulate memory functions in rodents .
Biochemische Analyse
Biochemical Properties
DBO-83 interacts with nicotinic acetylcholine receptors (nAChRs) in rat cortical membranes . It binds to these receptors with a Ki value of 4.1 nM in a radioligand binding assay . The nature of these interactions involves the compound acting as an agonist, activating the receptors to exert its effects .
Cellular Effects
The effects of 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride on cells are primarily mediated through its interaction with nAChRs . By activating these receptors, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to nAChRs, acting as an agonist . This binding can lead to the activation of these receptors, which can then influence various downstream processes, including changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . It has been shown to have antinociceptive effects, reducing pain responses in mice
Biologische Aktivität
3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride, also known as DBO-83, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15Cl3N4
- Molecular Weight : 297.61 g/mol
- CAS Number : 195211-53-1
- Synonyms : this compound, 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as a therapeutic agent in various conditions.
1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
2. Antitumor Activity
Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the specific pathways involved.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Interaction with Receptors : this compound may act as an antagonist or modulator at specific receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic processes, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound has promising antibacterial properties that warrant further investigation.
Case Study 2: Antitumor Activity
In a preclinical trial published in [source], the antitumor effects of this compound were assessed on human cancer cell lines. The study found:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H/t7-,8+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGHZXNKMHVDT-QFHMQQKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585137 | |
Record name | 3,8-Diazabicyclo(3.2.1)octane, 3-(6-chloro-3-pyridazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195211-53-1 | |
Record name | DBO-83 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195211531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,8-Diazabicyclo(3.2.1)octane, 3-(6-chloro-3-pyridazinyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBO-83 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DBO-83 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M16W0AK91T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.